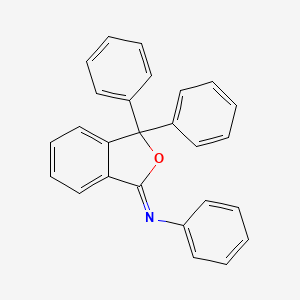
(1Z)-N,3,3-Triphenyl-2-benzofuran-1(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with phenyl groups and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline typically involves the reaction of 3,3-diphenylisobenzofuran-1(3H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in various substituted benzofuran or aniline derivatives.
Aplicaciones Científicas De Investigación
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenylisobenzofuran-1(3H)-one: A precursor in the synthesis of N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline.
Aniline Derivatives: Compounds with similar aniline moieties that exhibit comparable reactivity and applications.
Uniqueness
N-(3,3-Diphenylisobenzofuran-1(3H)-ylidene)aniline is unique due to its specific structure, which combines the properties of benzofuran and aniline derivatives
Propiedades
Número CAS |
26322-30-5 |
|---|---|
Fórmula molecular |
C26H19NO |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N,3,3-triphenyl-2-benzofuran-1-imine |
InChI |
InChI=1S/C26H19NO/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21)24-19-11-10-18-23(24)25(28-26)27-22-16-8-3-9-17-22/h1-19H |
Clave InChI |
GIZYWAMLWFWGOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=NC4=CC=CC=C4)O2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



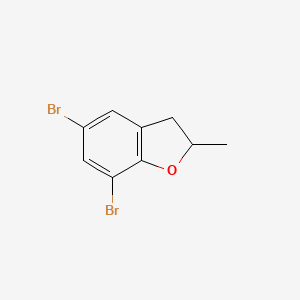
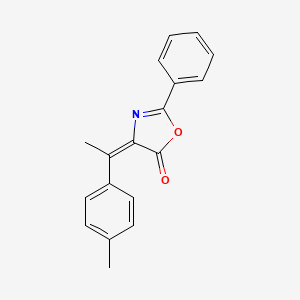
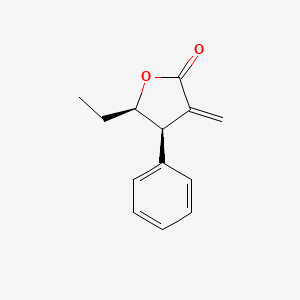
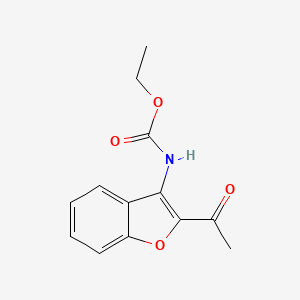
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
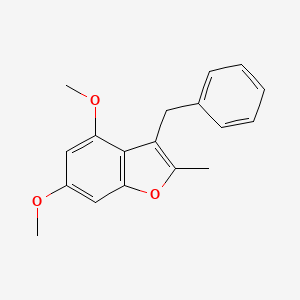
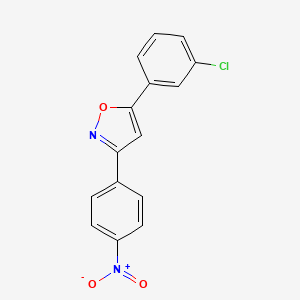
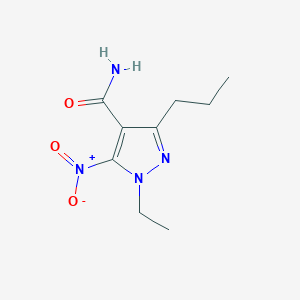

![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
